3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester
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Overview
Description
3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is an organic compound characterized by the presence of a difluorophenoxy group attached to a butenoic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester typically involves the reaction of 2,5-difluorophenol with but-2-enoic acid ethyl ester under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity towards specific targets, while the but-2-enoic acid ethyl ester moiety can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Difluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(2,5-Difluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and binding affinity, while the but-2-enoic acid ethyl ester moiety provides additional versatility in chemical reactions and applications.
Properties
Molecular Formula |
C12H12F2O3 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl (E)-3-(2,5-difluorophenoxy)but-2-enoate |
InChI |
InChI=1S/C12H12F2O3/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6+ |
InChI Key |
UPLLQWMBXDFNEQ-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/OC1=C(C=CC(=C1)F)F |
Canonical SMILES |
CCOC(=O)C=C(C)OC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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